

Synthesis of Lysionotin and its Derivatives: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Lysionotin*

Cat. No.: *B600186*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysionotin is a naturally occurring flavone found in plants of the Gesneriaceae family, such as *Lysionotus pauciflorus*.^{[1][2][3]} It is characterized by a 5,7-dihydroxy-6,8-dimethoxy-2-phenyl-4H-chromen-4-one structure. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.^[2] Notably, **Lysionotin** has been identified as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid metabolism pathway, suggesting its therapeutic potential in conditions like glioma. This document provides detailed application notes and protocols for the chemical synthesis of **Lysionotin** and its derivatives, aimed at facilitating further research and drug development efforts. While a definitive total synthesis of **Lysionotin** has not been extensively reported, this guide presents a plausible synthetic strategy based on established flavonoid chemistry.

Data Presentation

Table 1: Physicochemical Properties of Lysionotin

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ O ₆	ChemBK
Molecular Weight	314.29 g/mol	ChemBK
Appearance	Yellow crystalline powder	ChemBK
Solubility	Insoluble in water; Soluble in organic solvents like alcohols and ether	ChemBK
IUPAC Name	5,7-dihydroxy-6,8-dimethoxy-2-phenyl-4H-chromen-4-one	ChemBK

Table 2: Biological Activity of Lysionotin

Target/Assay	Activity	Value	Reference
5-Lipoxygenase (5-LO)	Inhibition	-	[4]
Glioma Cell Proliferation	Inhibition	-	
Arachidonic Acid Metabolism	Inhibition	-	

Experimental Protocols

Proposed Total Synthesis of Lysionotin

The total synthesis of **Lysionotin** can be approached through a multi-step process involving the formation of a chalcone intermediate followed by oxidative cyclization to form the flavone core. Subsequent selective methylation and demethylation steps would yield the final product.

Protocol 1: Synthesis of 2',4',6'-Trihydroxy-3',5'-dimethoxyacetophenone (Intermediate 1)

This protocol is based on the Friedel-Crafts acylation of a substituted benzene derivative.

- To a solution of 1,3,5-trimethoxybenzene in a suitable solvent (e.g., nitrobenzene or dichloromethane), add acetyl chloride.
- Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl_3).
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
- Quench the reaction by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 2',4',6'-trihydroxy-3',5'-dimethoxyacetophenone.

Protocol 2: Synthesis of (E)-1-(2',4',6'-trihydroxy-3',5'-dimethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate 2)

This protocol follows the Claisen-Schmidt condensation reaction.

- Dissolve Intermediate 1 and benzaldehyde in ethanol.
- Add a solution of potassium hydroxide (KOH) in water dropwise to the mixture while stirring.
- Continue stirring at room temperature for 24-48 hours.
- Acidify the reaction mixture with dilute hydrochloric acid.
- Collect the precipitated chalcone by filtration, wash with water, and dry.
- Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Protocol 3: Synthesis of 5,7-Dihydroxy-6,8-dimethoxyflavone (**Lysionotin**)

This protocol involves the oxidative cyclization of the chalcone intermediate.

- Dissolve the Chalcone Intermediate 2 in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Add a catalytic amount of iodine (I_2).
- Heat the reaction mixture at reflux for several hours until the chalcone is consumed (monitor by TLC).
- Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield **Lysionotin**.

Synthesis of Lysionotin Derivatives

Derivatives of **Lysionotin** can be synthesized by modifying its free hydroxyl groups at positions 5 and 7.

Protocol 4: Selective O-Alkylation of **Lysionotin**

This protocol allows for the synthesis of alkoxy derivatives of **Lysionotin**.

- Dissolve **Lysionotin** in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- Add a weak base, such as potassium carbonate (K_2CO_3), to the solution.
- Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide) to the mixture.
- Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
- Pour the reaction mixture into water and extract the product with an organic solvent.

- Wash the organic layer, dry, and concentrate.
- Purify the resulting alkylated derivative by column chromatography. Note: The reactivity of the 5-OH and 7-OH groups may differ, potentially allowing for selective alkylation under controlled conditions.

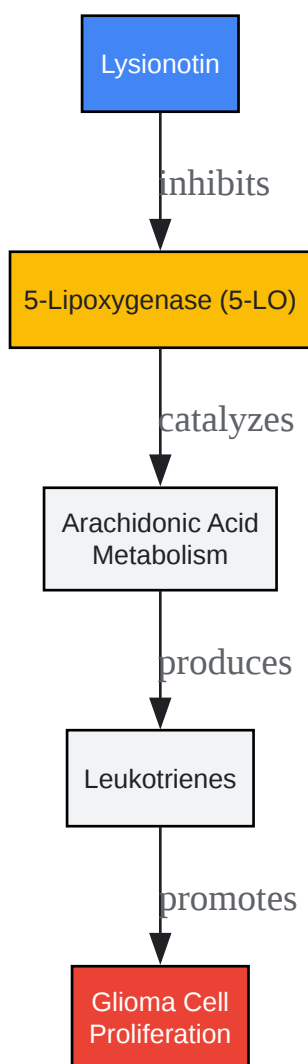
Protocol 5: Acylation of **Lysionotin**

This protocol describes the synthesis of ester derivatives of **Lysionotin**.

- Dissolve **Lysionotin** in a suitable solvent such as pyridine or dichloromethane.
- Add an acylating agent, for example, acetic anhydride or benzoyl chloride.
- Stir the reaction at room temperature. A catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
- After the reaction is complete, quench with water or a dilute acid solution.
- Extract the product, wash the organic layer, dry, and concentrate.
- Purify the acylated product by column chromatography.

Visualization of Key Pathways and Workflows

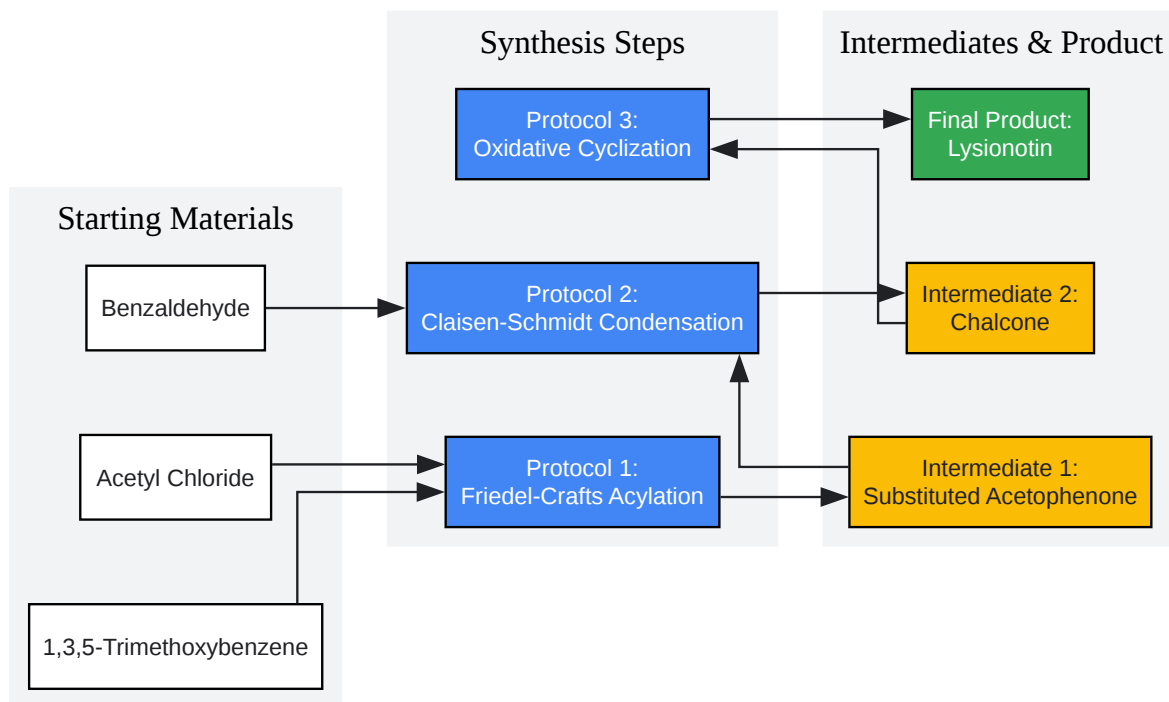
Signaling Pathway of **Lysionotin** in Glioma Inhibition



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Caption: **Lysionotin** inhibits 5-LO, disrupting arachidonic acid metabolism and suppressing glioma cell proliferation.

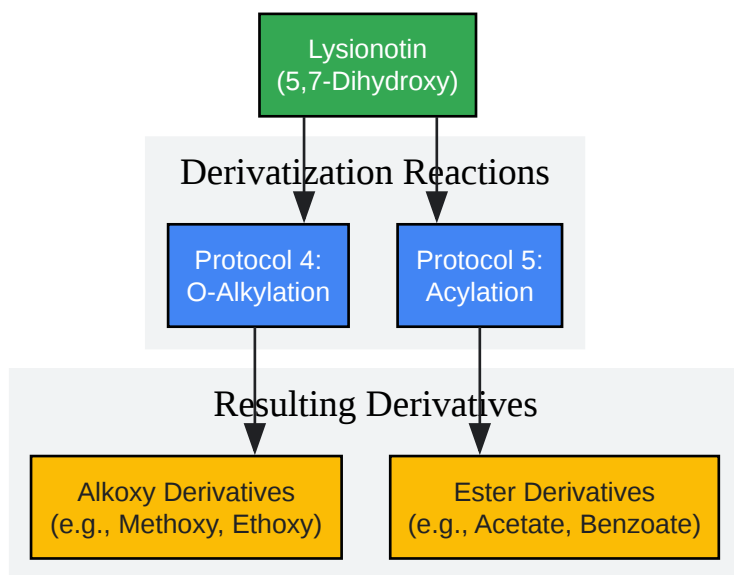
Experimental Workflow for Lysionotin Synthesis



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Caption: A three-protocol workflow for the proposed total synthesis of **Lysionotin**.

Logical Relationship for Derivative Synthesis



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Caption: Derivatization of **Lysionotin** via alkylation and acylation of its hydroxyl groups.

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